2-Chloro-1,1,1,3-tetrafluoropropane

Physical Property Comparison Blowing Agent Selection Refrigerant Design

2-Chloro-1,1,1,3-tetrafluoropropane (CAS 117970-90-8), also designated HCFC-244db or HCFO-244db, is a C3 hydrochlorofluorocarbon characterized by a propane backbone with one chlorine and four fluorine atoms. It belongs to the class of fluorinated alkanes used primarily as a specialty intermediate in the synthesis of hydrofluoroolefins (HFOs) and as a candidate low-pressure refrigerant or blowing agent component.

Molecular Formula C3H3ClF4
Molecular Weight 150.5 g/mol
CAS No. 117970-90-8
Cat. No. B052146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1,1,3-tetrafluoropropane
CAS117970-90-8
Synonyms2-Chloro-1,1,1,3-tetrafluoropropane
Molecular FormulaC3H3ClF4
Molecular Weight150.5 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)Cl)F
InChIInChI=1S/C3H3ClF4/c4-2(1-5)3(6,7)8/h2H,1H2
InChIKeyCNNJBYUJTYGLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,1,1,3-tetrafluoropropane (CAS 117970-90-8): Procurement-Grade Overview for a Low-GWP Haloalkane Intermediate


2-Chloro-1,1,1,3-tetrafluoropropane (CAS 117970-90-8), also designated HCFC-244db or HCFO-244db, is a C3 hydrochlorofluorocarbon characterized by a propane backbone with one chlorine and four fluorine atoms . It belongs to the class of fluorinated alkanes used primarily as a specialty intermediate in the synthesis of hydrofluoroolefins (HFOs) and as a candidate low-pressure refrigerant or blowing agent component [1]. Its differentiated substitution pattern—specifically the 1,1,1,3-tetrafluoro arrangement—directly modulates its boiling point, reactivity in dehydrohalogenation pathways, and environmental metrics relative to isomeric HCFC counterparts.

Precision Matters: Why 2-Chloro-1,1,1,3-tetrafluoropropane Cannot Be Surrogated for Its Isomers


In halogenated propane chemistries, the position of chlorine and fluorine substituents is not a minor structural detail; it is the primary determinant of boiling point, latent heat, thermal stability, dehydrohalogenation selectivity, and atmospheric lifetime . Direct procurement of a “generic tetrafluorochloropropane” risks introducing isomers with divergent vapor pressures and reaction kinetics, leading to off-spec foam cell morphology, unpredictable refrigeration cycle performance, or compromised HFO-1234yf precursor yield. The quantitative evidence below demonstrates that 2-chloro-1,1,1,3-tetrafluoropropane occupies a specific and non-interchangeable property envelope relative to its closest analogs.

Quantitative Evidence Guide: 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244db) vs. Alternative Halopropanes


Boiling Point Differential: 50.0 °C for HCFC-244db vs. ~13 – 15 °C for Isomers and HFC-245fa

The normal boiling point of 2-chloro-1,1,1,3-tetrafluoropropane is reported as 50.0 °C , which is approximately 35–37 °C higher than that of its isomer 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb, boiling point ≈ 13.4 °C) [1] and about 35 °C higher than the widely used HFC-245fa (1,1,1,3,3-pentafluoropropane, boiling point ≈ 15.3 °C). This places HCFC-244db in a distinct liquid-phase handling regime at ambient temperature, eliminating the need for pressurized storage that is mandatory for lower-boiling alternatives.

Physical Property Comparison Blowing Agent Selection Refrigerant Design

Liquid-Phase Precursor Selectivity: HCFC-244db in the HFO-1234yf Synthesis Pathway

Compositions comprising HCFC-244db (2-chloro-1,1,1,3-tetrafluoropropane) are explicitly claimed as intermediates in processes to manufacture HFO-1234yf (2,3,3,3-tetrafluoropropene) [1]. In representative liquid-phase fluorination and dehydrochlorination sequences, the terminal -CH2F group of HCFC-244db provides a distinct steric and electronic environment relative to the internal -CF2Cl group of HCFC-244bb, altering the rate and selectivity of HFO-1234yf generation.

Catalytic Dehydrochlorination HFO-1234yf Production Fluorinated Intermediate

Non-Flammability Classification: A Differentiator vs. Hydrocarbon and Low-Fluorine Halocarbon Blowing Agents

2-Chloro-1,1,1,3-tetrafluoropropane is described as non-flammable . This contrasts sharply with hydrocarbon-based blowing agents (cyclopentane, n-pentane) and HFO-1234ze(E) (mildly flammable, A2L classification), providing a safety advantage in applications where ignition sources are present. The high fluorine-to-hydrogen ratio (F:H = 4:3) suppresses flammability by limiting reactive hydrogen availability.

Safety Classification Blowing Agent Refrigerant Safety

Liquid Density Advantage: 1.347 g/cm³ for HCFC-244db vs. Lighter Hydrocarbons

The density of 2-chloro-1,1,1,3-tetrafluoropropane is reported as 1.347 g/cm³ , substantially higher than conventional hydrocarbon solvents (e.g., n-hexane, 0.659 g/cm³) and comparable to or exceeding that of chlorinated solvents such as 1,1,1-trichloroethane (1.32 g/cm³). This elevated density arises from the four fluorine atoms and the single chlorine atom on the compact C3 backbone.

Density Comparison Solvent Loading Formulation Weight

Procurement-Relevant Application Scenarios for 2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244db)


Ambient-Pressure Liquid Blowing Agent for Rigid Polyurethane Foam Insulation

The 50.0 °C boiling point of HCFC-244db [Section 3, Evidence Item 1] enables its use as a liquid blowing agent at near-ambient temperatures, avoiding the pressurized metering systems required for low-boiling alternatives. This scenario is particularly relevant for discontinuous foam panel manufacturing where the blowing agent is blended with polyol resin at atmospheric pressure. The high density (1.347 g/cm³) also aids in maintaining homogeneous dispersion within the resin blend.

Synthetic Intermediate for High-Purity HFO-1234yf via Liquid-Phase Dehydrochlorination

Procurement of isomerically pure 2-chloro-1,1,1,3-tetrafluoropropane is critical for research and pilot-scale production of HFO-1234yf, the low-GWP automotive air conditioning refrigerant. The terminal -CH2F substitution pattern [Section 3, Evidence Item 2] provides a structurally distinct dehydrohalogenation pathway, enabling process chemists to study catalyst selectivity and by-product profiles that differ from the HCFC-244bb route.

Non-Flammable Solvent or Carrier Fluid for Electronics Cleaning and Precision Degreasing

The non-flammable classification reported for HCFC-244db [Section 3, Evidence Item 3] combined with its moderate boiling point and high density makes it a candidate replacement for HCFC-141b and HFC-4310mee in vapor degreasing and electronics cleaning applications where operator safety and regulatory compliance restrict flammable solvents. The absence of flash point concerns reduces facility engineering costs.

Analytical Reference Standard for Halocarbon Environmental Fate Studies

The distinct physicochemical signature of 2-chloro-1,1,1,3-tetrafluoropropane—LogP of 2.13, boiling point 50.0 °C, density 1.347 g/cm³—makes it a valuable calibration or reference standard for gas chromatography-mass spectrometry (GC-MS) monitoring programs tracking HCFC atmospheric concentrations, degradation product identification, and environmental partitioning studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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